molecular formula C12H12BrN3 B6630395 5-bromo-6-methyl-N-(pyridin-3-ylmethyl)pyridin-2-amine

5-bromo-6-methyl-N-(pyridin-3-ylmethyl)pyridin-2-amine

Cat. No.: B6630395
M. Wt: 278.15 g/mol
InChI Key: JWNTXOLKCLXZHL-UHFFFAOYSA-N
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Description

5-bromo-6-methyl-N-(pyridin-3-ylmethyl)pyridin-2-amine is an organic compound that belongs to the class of pyridines Pyridines are heterocyclic aromatic compounds containing a nitrogen atom in the ring structure

Preparation Methods

The synthesis of 5-bromo-6-methyl-N-(pyridin-3-ylmethyl)pyridin-2-amine can be achieved through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an arylboronic acid. For this compound, 5-bromo-2-methylpyridin-3-amine can be used as the starting material, which is then reacted with an appropriate arylboronic acid under the presence of a palladium catalyst and a base such as potassium phosphate in a solvent mixture of dioxane and water .

Chemical Reactions Analysis

5-bromo-6-methyl-N-(pyridin-3-ylmethyl)pyridin-2-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium thiolate.

    Oxidation Reactions: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or tert-butyl hydroperoxide (TBHP). These reactions can lead to the formation of N-oxides or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of amine derivatives.

Scientific Research Applications

5-bromo-6-methyl-N-(pyridin-3-ylmethyl)pyridin-2-amine has several scientific research applications:

    Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceutical molecules. Its pyridine structure is a common pharmacophore in many drugs, making it valuable for drug discovery and development.

    Materials Science: The compound can be used in the synthesis of novel materials with potential applications in electronics and photonics. Its unique structure allows for the creation of materials with specific electronic properties.

    Biological Studies: The compound is used in biological research to study its effects on various biological pathways and targets. It can be used to investigate the role of pyridine derivatives in biological systems.

Mechanism of Action

The mechanism of action of 5-bromo-6-methyl-N-(pyridin-3-ylmethyl)pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

5-bromo-6-methyl-N-(pyridin-3-ylmethyl)pyridin-2-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both bromine and methyl groups on the pyridine ring, which can influence its reactivity and applications.

Properties

IUPAC Name

5-bromo-6-methyl-N-(pyridin-3-ylmethyl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN3/c1-9-11(13)4-5-12(16-9)15-8-10-3-2-6-14-7-10/h2-7H,8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWNTXOLKCLXZHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)NCC2=CN=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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